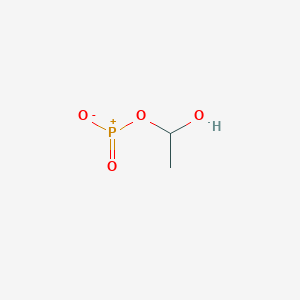
(1-Hydroxyethoxy)(oxo)phosphaniumolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Hydroxyethoxy)(oxo)phosphaniumolate is a chemical compound with the molecular formula C2H5O4P. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications. This compound is characterized by the presence of a hydroxyethoxy group and an oxo group attached to a phosphaniumolate core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethoxy)(oxo)phosphaniumolate typically involves the reaction of appropriate phosphorus-containing precursors with hydroxyethoxy reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized processes to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the compound.
化学反応の分析
Types of Reactions
(1-Hydroxyethoxy)(oxo)phosphaniumolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-phosphorus compounds, while reduction can produce hydroxyphosphorus derivatives.
科学的研究の応用
(1-Hydroxyethoxy)(oxo)phosphaniumolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (1-Hydroxyethoxy)(oxo)phosphaniumolate exerts its effects involves interactions with molecular targets and pathways. The hydroxyethoxy group can participate in hydrogen bonding and other interactions, while the oxo group may engage in coordination with metal ions or other species. These interactions can modulate the activity of enzymes, receptors, or other biological targets.
類似化合物との比較
Similar Compounds
- (1-Hydroxyethoxy)(oxo)phosphoniumolate
- (1-Hydroxyethoxy)(oxo)phosphinate
- (1-Hydroxyethoxy)(oxo)phosphonate
Uniqueness
(1-Hydroxyethoxy)(oxo)phosphaniumolate is unique due to its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit distinct reactivity, stability, and biological activity, making it valuable for specialized applications.
特性
CAS番号 |
92835-73-9 |
|---|---|
分子式 |
C2H5O4P |
分子量 |
124.03 g/mol |
IUPAC名 |
1-hydroxyethoxy-oxido-oxophosphanium |
InChI |
InChI=1S/C2H5O4P/c1-2(3)6-7(4)5/h2-3H,1H3 |
InChIキー |
JRXZNNHUCYZSPZ-UHFFFAOYSA-N |
正規SMILES |
CC(O)O[P+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



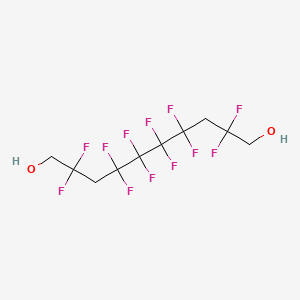
![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
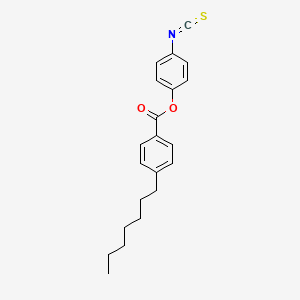
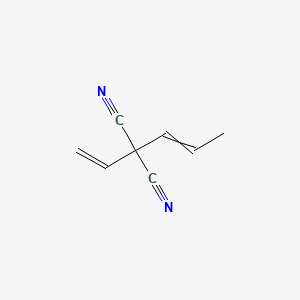
![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
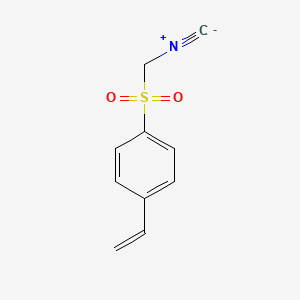
![1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene](/img/structure/B14359140.png)
![4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14359143.png)
![Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate](/img/structure/B14359159.png)
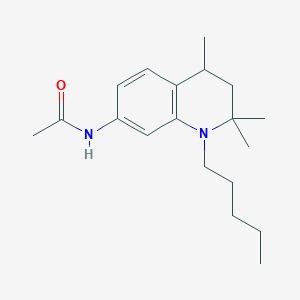
![2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B14359180.png)

![1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B14359186.png)
